3-(2,5-Dimethylthiophen-3-yl)prop-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-Dimethylthiophen-3-yl)prop-2-en-1-ol is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This compound is characterized by the presence of a thiophene ring substituted with two methyl groups and a propenol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethylthiophen-3-yl)prop-2-en-1-ol can be achieved through several methods. One common approach involves the reaction of 3-acetyl-2,5-dimethylthiophene with appropriate aldehydes under basic conditions. For example, the reaction of 3-acetyl-2,5-dimethylthiophene with 3,4-dimethoxybenzaldehyde in the presence of sodium hydroxide in ethanol can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethylthiophen-3-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.
Scientific Research Applications
3-(2,5-Dimethylthiophen-3-yl)prop-2-en-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethylthiophen-3-yl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(dimethylamino)-1-(2,5-dimethylthiophen-3-yl)prop-2-en-1-one: This compound has a similar thiophene ring structure but with a dimethylamino group instead of a propenol side chain.
(2E,2’E)-3,3-(1,4-Phenylene)bis[1-(2,5-dimethyl-3-thienyl)prop-2-en-1-one]: This bis-chalcone derivative features two thiophene rings connected by a phenylene group.
Uniqueness
3-(2,5-Dimethylthiophen-3-yl)prop-2-en-1-ol is unique due to its specific substitution pattern and the presence of a propenol side chain. This structural feature imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H12OS |
---|---|
Molecular Weight |
168.26 g/mol |
IUPAC Name |
(E)-3-(2,5-dimethylthiophen-3-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C9H12OS/c1-7-6-9(4-3-5-10)8(2)11-7/h3-4,6,10H,5H2,1-2H3/b4-3+ |
InChI Key |
VXIPANIKWWIQDY-ONEGZZNKSA-N |
Isomeric SMILES |
CC1=CC(=C(S1)C)/C=C/CO |
Canonical SMILES |
CC1=CC(=C(S1)C)C=CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.